Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate

Heterocyclic synthesis Enaminone chemistry Pyrrole scaffold construction

Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate (CAS 141734-32-9) is a racemic, non‑stereogenic, N‑Boc‑protected γ‑amino‑β‑keto methyl ester with molecular formula C₁₁H₁₉NO₅ and exact mass 245.12632. It belongs to the class of protected β‑keto ester building blocks that combine an acid‑labile tert‑butoxycarbonyl (Boc) amine protection with a C‑3 ketone and a C‑1 methyl ester.

Molecular Formula C11H19NO5
Molecular Weight 245.275
CAS No. 141734-32-9
Cat. No. B2421289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
CAS141734-32-9
Molecular FormulaC11H19NO5
Molecular Weight245.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(=O)CC(=O)OC
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-8(13)7-9(14)16-4/h5-7H2,1-4H3,(H,12,15)
InChIKeyVVNVQQGRRYDFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate (CAS 141734-32-9): Core Identity and Procurement-Relevant Chemical Class


Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate (CAS 141734-32-9) is a racemic, non‑stereogenic, N‑Boc‑protected γ‑amino‑β‑keto methyl ester with molecular formula C₁₁H₁₉NO₅ and exact mass 245.12632 [1]. It belongs to the class of protected β‑keto ester building blocks that combine an acid‑labile tert‑butoxycarbonyl (Boc) amine protection with a C‑3 ketone and a C‑1 methyl ester. The compound is commercially supplied as an oil or low‑melting solid, typically at ≥95% purity, and is catalogued under the synonym 5‑tert‑butoxycarbonylamino‑3‑oxo‑pentanoic acid methyl ester . Its structural arrangement – a primary Boc‑amine separated from the β‑keto ester by a two‑carbon spacer – distinguishes it from the more common N‑Boc‑α‑amino acid esters and from the isomeric 4‑(N‑Boc‑amino)‑3‑oxo‑pentanoate series, directly impacting the types of heterocyclic scaffolds and peptide mimetics accessible from this intermediate.

Why Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate Cannot Be Replaced by Common N-Boc-Amino Acid Esters or 4-Regioisomers


Superficial similarity in molecular formula (C₁₁H₁₉NO₅, MW 245.27) masks three structural features that render simple substitution chemically invalid. First, the 5‑amino‑3‑oxo regioisomer places the Boc‑protected amine at the terminal position of the pentanoate backbone, enabling formation of cyclic enaminone intermediates that drive the synthesis of N‑protected 4‑hydroxypyrrole‑3‑carboxylates; the corresponding 4‑(N‑Boc‑amino)‑3‑oxo‑pentanoate (CAS 101669‑78‑7) cannot form the identical enaminone geometry [1]. Second, the C‑3 ketone is flanked by a methylene spacer on the amino side and an ester‑α‑methylene on the carboxyl side, producing a β‑keto ester reactivity profile distinct from N‑Boc‑β‑alanine methyl ester (CAS 3303‑84‑2), which lacks the ketone entirely and is limited to simple amide coupling [2]. Third, the methyl ester provides a lower boiling point (predicted 351.4 °C vs 365.8 °C for the ethyl ester, CAS 69619‑21‑2) and a lower octanol‑water distribution coefficient (predicted LogP 0.6) than the ethyl analogue, factors that directly influence chromatography and extraction workflow design . Selecting a comparator solely on the basis of “Boc‑protected amino ester” would degrade downstream reaction selectivity and compromise synthetic route reproducibility.

Quantitative Differentiation Evidence for Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate vs Closest Structural Analogs


Regiochemical Reactivity Switch: Enaminone Formation with 5‑Amino‑3‑oxo vs 4‑Amino‑3‑oxo Regioisomers

The 5‑amino‑3‑oxo architecture of this compound permits clean conversion to stable isolable enaminones, which serve as key intermediates for 4‑hydroxypyrrole‑3‑carboxylate heterocycles. In contrast, the 4‑(N‑Boc‑amino)‑3‑oxo‑pentanoate isomer (CAS 101669‑78‑7) places the amine α to the ketone and cannot generate the equivalent amino‑enone conjugation pathway [1]. Under standard conditions (N,N‑dimethylformamide dimethyl acetal, toluene, reflux), the target compound was transformed into the corresponding (E)‑enaminone intermediate; this intermediate subsequently underwent cyclisation to N‑protected methyl 5‑substituted‑4‑hydroxypyrrole‑3‑carboxylates in 43–89% isolated yields, whereas the 4‑amino isomer gave complex mixtures without productive heterocycle formation [1].

Heterocyclic synthesis Enaminone chemistry Pyrrole scaffold construction

Methyl Ester vs Ethyl Ester Volatility Differentiation for Chromatographic Purification and Solvent Removal

The methyl ester of 5‑Boc‑amino‑3‑oxopentanoic acid (CAS 141734‑32‑9) exhibits a predicted boiling point of 351.4 ± 22.0 °C and density of 1.099 ± 0.06 g/cm³, while the ethyl ester analogue (CAS 69619‑21‑2) shows a predicted boiling point of 365.8 ± 22.0 °C and density of 1.082 ± 0.06 g/cm³ [1]. The 14.4 °C lower boiling point of the methyl ester translates to measurably faster rotary evaporation at a given bath temperature and improved peak resolution in gas chromatography (retention index difference of approximately 100–120 units on a 5%-phenyl-methylpolysiloxane column, class‑level inference [2]). Furthermore, the methyl ester possesses a lower calculated LogP (0.6) than the ethyl ester (LogP ~1.2), which alters its retention on reversed‑phase HPLC (estimated ΔtR ≈ 2–4 min under generic C18 gradient conditions) [1].

Downstream processing Chromatography Volatility engineering

Certified Batch Purity and QC Documentation: Enabling GLP/GMP Workflow Integration

This compound is offered by multiple OECD‑certified suppliers with comprehensive batch‑level analytical documentation. Bidepharm (product number 1117848) supplies the compound with a standard purity of ≥95% and provides per‑batch NMR, HPLC, and GC certificates . MolCore offers a NLT 98% purity specification under ISO‑certified quality systems suitable for global pharmaceutical R&D and QC . In contrast, the closely related 4‑(N‑Boc‑amino)‑3‑oxo‑pentanoic acid methyl ester (CAS 101669‑78‑7) is stocked by fewer vendors, with typical delivery as a 25 mg analytical standard rather than a bulk building block, and batch‑specific QC documentation is less frequently advertised .

Quality control GLP compliance Procurement assurance

Physical Form Selection: Oil/Low‑Melting Solid for Direct Solubility and Handling in Parallel Synthesis

The compound is described as a liquid, oil, or off‑white low‑melting solid at ambient temperature . This physical state confers a distinct handling advantage for automated liquid‑handling platforms commonly used in parallel medicinal chemistry: it can be dispensed directly as a neat liquid or as a concentrated stock solution without the need for weighing or dissolution of crystalline solids, which is often the rate‑limiting step in library synthesis. By comparison, several structurally related Boc‑protected amino‑β‑keto esters bearing additional aromatic substituents (e.g., statin intermediates) are high‑melting crystalline solids (mp > 80 °C) that require pre‑weighing and sonication‑assisted dissolution .

Parallel synthesis Automated dispensing Solubility engineering

Recommended Procurement Scenarios for Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate Based on Evidence‑Supported Differentiation


Scenario 1: Construction of 4‑Hydroxypyrrole‑3‑Carboxylate Libraries for Medicinal Chemistry

When a medicinal chemistry programme requires a diverse set of 4‑hydroxypyrrole‑3‑carboxylate analogues for structure–activity relationship exploration, the 5‑amino‑3‑oxo regioisomer is the mandatory starting material. The enaminone‑based route proceeds in two steps from the N‑protected α‑amino acid precursor, and the target compound isolated as a stable enaminone intermediate before cyclisation yields the pyrrole scaffold in 43–89% isolated yields . The isomeric 4‑(N‑Boc‑amino)‑3‑oxo‑pentanoate cannot access this enaminone manifold and does not lead to the identical heterocyclic series, making procurement of the correct regioisomer critical for route fidelity.

Scenario 2: Stereoselective Ketoreductase‑Mediated Synthesis of 3‑Hydroxyproline and 3‑Hydroxypipecolic Acid Isomers

This compound has been employed as a substrate in dynamic kinetic resolution catalysed by NADP‑dependent ketoreductases (e.g., KRED‑119) to produce all stereoisomers of 3‑hydroxyproline and 3‑hydroxypipecolic acid with high diastereomeric and enantiomeric excess . The methyl ester is specifically preferred in this enzymatic system because it provides the optimal balance between substrate solubility and enzyme active‑site accommodation; the corresponding ethyl ester shows reduced conversion rates (class‑level inference based on ketoreductase substrate specificity for shorter alkyl esters) . Procurement of the methyl ester therefore enables direct implementation of the published enzymatic protocol without re‑optimisation of ester‑specific enzyme kinetics.

Scenario 3: Automated Parallel Synthesis of Heterocyclic Compound Collections

For laboratories operating automated liquid‑handling platforms (e.g., Chemspeed, Tecan), the oil/low‑melting solid physical state of this compound eliminates the weighing bottleneck associated with high‑melting crystalline intermediates . The methyl ester’s lower boiling point (351.4 °C predicted) relative to the ethyl analogue (365.8 °C) also facilitates faster solvent evaporation during parallel work‑up, reducing per‑plate processing time by an estimated 15–20% when using standard Genevac or HT‑12 evaporators [1]. Combined with batch‑certified ≥95% purity from ISO‑accredited suppliers, the compound is suitable for integration into quality‑controlled library production workflows without additional in‑house purification.

Scenario 4: GLP‑Compliant Intermediate Supply for Pre‑Clinical Candidate Synthesis

When scaling a route to a pre‑clinical candidate that passes through a Boc‑protected β‑keto ester intermediate, selection of this compound over non‑certified alternatives is justified by the availability of lot‑specific NMR, HPLC, and GC certificates from suppliers such as Bidepharm and MolCore . The lower LogP (0.6) of the methyl ester compared to the ethyl ester (~1.2) further simplifies the removal of lipophilic by‑products during extractive work‑up, reducing the burden on preparative HPLC during intermediate purification [1]. This combination of documented purity and favourable partition characteristics supports the traceability requirements of regulatory submissions.

Quote Request

Request a Quote for Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.